N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
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Overview
Description
N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a unique organic compound often studied for its interesting chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes biphenyl and benzodioxin moieties, contributing to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multiple steps, including the preparation of intermediate compounds. A common synthetic route starts with the reaction of 1,1'-biphenyl-4-carboxaldehyde with diethyl malonate in the presence of a base, followed by a condensation reaction with the appropriate hydroxypropyl derivative. The benzodioxin moiety is often introduced through a cyclization reaction using suitable reagents. Reaction conditions usually involve controlled temperatures, the use of catalysts, and specific solvents to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized for cost and efficiency. This often involves the use of continuous flow reactors, automation for precise control of reaction conditions, and scalable purification techniques like crystallization or chromatography. Industrial production also emphasizes environmental sustainability and the minimization of waste products.
Chemical Reactions Analysis
Types of Reactions
N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce new functional groups, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions may involve agents like lithium aluminium hydride to reduce specific moieties.
Substitution: : Nucleophilic or electrophilic substitution reactions can be performed, particularly at the biphenyl or benzodioxin sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic conditions.
Reduction: : Lithium aluminium hydride in dry ether.
Substitution: : Various halides or nucleophiles under mild conditions.
Major Products
The major products formed depend on the type of reaction. Oxidation often yields carboxylic acids or ketones, reduction can produce alcohols or amines, and substitution reactions can introduce diverse functional groups.
Scientific Research Applications
N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide has various applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological systems, possibly as a ligand or in binding studies.
Medicine: : Research is ongoing into its potential therapeutic properties, possibly as an anti-inflammatory or anticancer agent.
Industry: : Used in materials science for developing advanced polymers or as a precursor for other industrial chemicals.
Mechanism of Action
The exact mechanism by which N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering biochemical pathways. Its biphenyl and benzodioxin components could play crucial roles in binding to targets or mediating its activity.
Comparison with Similar Compounds
Similar Compounds
N'-(2-[1,1'-Biphenyl]-4-yl)ethylamine: : Shares the biphenyl moiety but lacks the benzodioxin structure.
N-(2-Hydroxypropyl)ethanediamide: : Has the hydroxypropyl and ethanediamide components but lacks the biphenyl and benzodioxin moieties.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-butanamide: : Contains the benzodioxin structure but has a different alkyl chain and functional groups.
Uniqueness
N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide stands out due to its combination of biphenyl and benzodioxin structures, which imparts unique reactivity and potential biological activity not found in simpler analogs.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-25(30,19-9-7-18(8-10-19)17-5-3-2-4-6-17)16-26-23(28)24(29)27-20-11-12-21-22(15-20)32-14-13-31-21/h2-12,15,30H,13-14,16H2,1H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVPUFINHXARSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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